molecular formula C12H18O2 B14361530 Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate CAS No. 90461-77-1

Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate

Cat. No.: B14361530
CAS No.: 90461-77-1
M. Wt: 194.27 g/mol
InChI Key: REHTVYKICGZXCJ-UHFFFAOYSA-N
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Description

Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate is an organic compound belonging to the class of enoate esters It is characterized by the presence of a cyclooctene ring attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate typically involves the esterification of 3-(cyclooct-2-en-1-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is 3-(cyclooct-2-en-1-yl)prop-2-enoic acid.

    Reduction: The major product is 3-(cyclooct-2-en-1-yl)propan-1-ol.

    Substitution: The products depend on the substituent introduced, such as methyl 3-(cyclooct-2-en-1-yl)prop-2-enamide.

Scientific Research Applications

Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 3-(cyclohex-2-en-1-yl)prop-2-enoate

Uniqueness

Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate is unique due to its cyclooctene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

90461-77-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

methyl 3-cyclooct-2-en-1-ylprop-2-enoate

InChI

InChI=1S/C12H18O2/c1-14-12(13)10-9-11-7-5-3-2-4-6-8-11/h5,7,9-11H,2-4,6,8H2,1H3

InChI Key

REHTVYKICGZXCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1CCCCCC=C1

Origin of Product

United States

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